3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is a chemical compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a chlorophenoxy group attached to a butylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Formation of p-Chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
p-Chlorophenol is then reacted with an appropriate alkyl halide to form p-chlorophenoxyalkane.Amination: The p-chlorophenoxyalkane is subjected to amination using a suitable amine, such as methylamine, under controlled conditions to yield the desired amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyalkylamines with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Chlorphenesin: A phenol ether used to treat painful muscular conditions.
Chloroxylenol: An antimicrobial agent used to treat cuts and abrasions.
Uniqueness
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
88222-09-7 |
---|---|
Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(13)11(2,3)14-10-6-4-9(12)5-7-10;/h4-8H,13H2,1-3H3;1H |
InChI Key |
DPHYDLSVWZWTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.